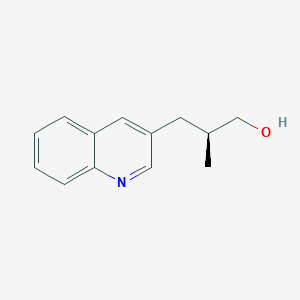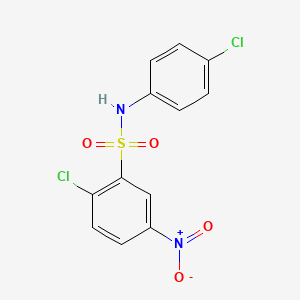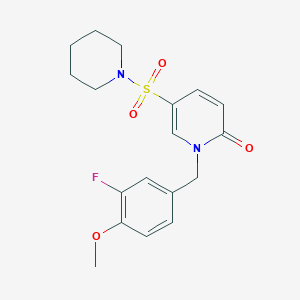
(2S)-2-Methyl-3-quinolin-3-ylpropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-Methyl-3-quinolin-3-ylpropan-1-ol is a chemical compound that belongs to the class of quinoline derivatives. It is a chiral molecule with two enantiomers, (S)- and (R)-2-methyl-3-quinolin-3-ylpropan-1-ol. This compound has been synthesized and studied for its potential applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology.
科学的研究の応用
(2S)-2-Methyl-3-quinolin-3-ylpropan-1-ol has shown potential applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology. It has been studied as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its anti-inflammatory, anti-oxidant, and anti-bacterial properties.
作用機序
The mechanism of action of (2S)-2-methyl-3-quinolin-3-ylpropan-1-ol is not fully understood. However, it has been suggested that it may act as a modulator of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may lead to an increase in acetylcholine levels in the brain, which could be beneficial for the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to have anti-oxidant effects by scavenging free radicals and reducing oxidative stress. In addition, it has been shown to have anti-bacterial effects against various bacterial strains.
実験室実験の利点と制限
One advantage of using (2S)-2-methyl-3-quinolin-3-ylpropan-1-ol in lab experiments is its potential as a drug candidate for the treatment of various diseases. It has also shown various biochemical and physiological effects, which make it a promising compound for further research. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to predict its effects in vivo. In addition, further studies are needed to determine the optimal dosage and administration route for this compound.
将来の方向性
There are several future directions for research on (2S)-2-methyl-3-quinolin-3-ylpropan-1-ol. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the elucidation of the mechanism of action of this compound, which could lead to the development of more effective drugs for the treatment of various diseases. In addition, further studies are needed to determine the potential side effects and toxicity of this compound. Finally, more research is needed to determine the optimal dosage and administration route for this compound.
合成法
The synthesis of (2S)-2-methyl-3-quinolin-3-ylpropan-1-ol can be achieved through several methods. One of the most common methods is the reaction of 2-methylquinoline with 3-bromopropan-1-ol in the presence of a base such as potassium carbonate. This reaction results in the formation of this compound as a racemic mixture. The enantiomers can be separated using chiral chromatography or other methods.
特性
IUPAC Name |
(2S)-2-methyl-3-quinolin-3-ylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-10(9-15)6-11-7-12-4-2-3-5-13(12)14-8-11/h2-5,7-8,10,15H,6,9H2,1H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVQPLLDRWTTPK-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2N=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC2=CC=CC=C2N=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(4-(methylthio)phenyl)acrylamide](/img/structure/B2800012.png)
![8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid](/img/structure/B2800014.png)
![4-nitro-N-[4-(4-pentylcyclohexyl)phenyl]benzenecarboxamide](/img/structure/B2800015.png)
![7-[(4-Chlorophenyl)(piperidin-1-yl)methyl]quinolin-8-ol](/img/structure/B2800016.png)




![N-(4-bromo-3-methylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2800026.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]propanamide](/img/structure/B2800029.png)


